Mulin-11,13-dien-20-oic acid
Description
Contextualization within Diterpenoid Natural Products Research
Mulin-11,13-dien-20-oic acid is classified as a diterpenoid, a large and diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. Specifically, it belongs to the mulinane skeletal type, which is characterized by a distinctive tricyclic system of fused five-, six-, and seven-membered rings. nih.gov These diterpenoids are recognized as exclusive constituents of medicinal plants from the Azorella, Laretia, and Mulinum genera. nih.gov The unique architecture of mulinane diterpenoids, including this compound, has drawn considerable attention from chemists and pharmacologists. nih.govresearchgate.net
The compound's chemical formula is C20H30O2. Its structure features a diene system at positions 11 and 13 and a carboxylic acid group at position 20. vulcanchem.com This arrangement is crucial to its reactivity and biological properties. vulcanchem.com The study of such compounds contributes to the broader understanding of diterpenoid biosynthesis and their potential as templates for new drug development. nih.gov
Discovery and Initial Scientific Interest in this compound
This compound was first isolated from the aerial parts of Azorella compacta, a plant species found in the high-altitude regions of the Andes in South America. vulcanchem.com Its structure was elucidated through spectroscopic analysis and comparison with the known compound, mulinolic acid. It has also been isolated from other plants of the Azorella genus and from Mulinum crassifolium. vulcanchem.comrsc.orgmdpi.com
The initial scientific interest in this compound and related mulinane diterpenoids was spurred by the traditional use of these plants in folk medicine for treating various ailments. rsc.org Early research focused on isolating and characterizing these compounds to understand their chemical makeup. Subsequent investigations quickly moved towards evaluating their biological activities, revealing a range of promising effects.
The isolation process typically involves extraction with organic solvents, followed by chromatographic techniques such as column chromatography on silica (B1680970) gel and Sephadex LH-20 permeation to obtain the pure compound. vulcanchem.comresearchgate.net
Rationale for Comprehensive Academic Investigation of this compound
The primary driver for the extensive academic investigation of this compound is its diverse and potent biological activities. Research has demonstrated its potential in several therapeutic areas, making it a valuable lead compound for drug discovery.
Key reported biological activities include:
Gastroprotective effects: Studies have shown that this compound exhibits a gastroprotective effect against gastric lesions induced by HCl–EtOH in mice. rsc.orgresearchgate.net
Antituberculosis activity: The compound and its derivatives have shown activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) strains. vulcanchem.comnih.govmdpi.com This is particularly significant given the global challenge of antimicrobial resistance. vulcanchem.com
Trypanocidal activity: this compound has demonstrated strong trypanocidal activity against various stages of Trypanosoma cruzi, the parasite that causes Chagas disease. bioline.org.brscispace.com
The unique chemical structure of this compound also presents an interesting challenge and opportunity for synthetic and medicinal chemists to explore structure-activity relationships and develop novel analogs with improved potency and pharmacokinetic properties. vulcanchem.com
Overview of Key Research Avenues for this compound
Current and future research on this compound is focused on several key avenues:
Chemical Synthesis and Derivatization: A significant area of research involves the total synthesis of this compound and the creation of semi-synthetic derivatives. rsc.orgmdpi.com For instance, the reduction of the carboxylic acid to an alcohol has been shown to be important for antituberculosis activity. mdpi.com Methylation of the C-20 carboxyl group has also been found to improve biological activity in some cases. researchgate.net These modifications aim to enhance the compound's therapeutic potential and explore structure-activity relationships. vulcanchem.com
Microbial Transformation: Researchers are exploring the use of microorganisms, such as Mucor plumbeus, to biotransform this compound into new derivatives. oup.com This approach offers an alternative to chemical synthesis for generating novel compounds with potentially enhanced biological activities.
Pharmacological and Mechanistic Studies: A crucial research avenue is the in-depth investigation of the mechanisms of action underlying the observed biological effects. vulcanchem.com Understanding how this compound and its derivatives exert their gastroprotective, antituberculosis, and trypanocidal effects is essential for their development as therapeutic agents.
Exploration of Other Biological Activities: While significant research has focused on the aforementioned activities, there is ongoing interest in exploring other potential therapeutic applications for this class of compounds, including anti-inflammatory, antiprotozoal, and cytotoxic effects. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3R,3aS,5aS,10aS,10bS)-5a,8-dimethyl-3-propan-2-yl-1,2,3,4,5,6,10a,10b-octahydrocyclohepta[g]indene-3a-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13(2)15-7-8-17-16-6-5-14(3)9-10-19(16,4)11-12-20(15,17)18(21)22/h5-6,9,13,15-17H,7-8,10-12H2,1-4H3,(H,21,22)/t15-,16+,17+,19-,20+/m1/s1 |
InChI Key |
VLUGUFKIJBWGCW-QQBOBMDFSA-N |
Isomeric SMILES |
CC1=CC[C@@]2(CC[C@]3([C@H]([C@@H]2C=C1)CC[C@@H]3C(C)C)C(=O)O)C |
Canonical SMILES |
CC1=CCC2(CCC3(C(C2C=C1)CCC3C(C)C)C(=O)O)C |
Synonyms |
mulin-11,13-dien-20-oic acid |
Origin of Product |
United States |
Ii. Isolation and Advanced Structural Elucidation Methodologies of Mulin 11,13 Dien 20 Oic Acid
Methodologies for Extraction and Primary Isolation of Mulin-11,13-dien-20-oic Acid
The initial steps in obtaining this compound involve its removal from the plant matrix and a preliminary separation from other co-extracted compounds.
This compound is predominantly isolated from plants belonging to the Azorella and Mulinum genera, such as Azorella compacta and Mulinum crassifolium. vulcanchem.comnih.gov The process typically commences with the collection and drying of the aerial parts or the entire plant. nih.govnih.govmdpi.com This dried biomass is then ground into a powder to increase the surface area for efficient solvent penetration. nih.govmdpi.com
A common method for extraction is percolation or maceration at room temperature using a sequence of organic solvents with increasing polarity. nih.govmdpi.com This successive extraction often starts with a non-polar solvent like n-hexane, followed by solvents of intermediate polarity such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM), and finally a polar solvent like methanol (B129727) (MeOH). nih.govnih.govmdpi.com For instance, the aerial parts of A. compacta have been extracted with DCM, while both A. compacta and M. crassifolium have been subjected to successive extraction with hexane (B92381), ethyl acetate, and methanol. nih.govnih.gov Another approach involves pressurized solvent extraction, which has been used with ethyl acetate on Azorella atacamensis. mdpi.com After extraction, the solvents are concentrated under reduced pressure, often using a rotary evaporator, to yield crude extracts. nih.govmdpi.com
The crude extracts obtained from solvent extraction are complex mixtures containing numerous compounds. Therefore, initial fractionation is necessary to simplify the mixture and isolate fractions enriched with the target compound. Vacuum Liquid Chromatography (VLC) and open Column Chromatography (open-CC) are frequently employed for this purpose. nih.govresearchgate.net
In one documented procedure, the hexane extract of A. compacta was subjected to VLC on a silica (B1680970) gel column. researchgate.net The separation was achieved by eluting with a gradient of n-hexane and ethyl acetate. nih.govresearchgate.net Similarly, open-CC with silica gel is a standard technique, where the crude extract is loaded onto the column and eluted with solvent systems of increasing polarity, such as mixtures of n-hexane and ethyl acetate. nih.govnih.govmdpi.com The resulting fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. nih.govresearchgate.net
Solvent-Based Extraction Techniques from Plant Biomass
Advanced Separation and Purification Protocols for this compound
Following initial fractionation, more refined chromatographic techniques are required to achieve the high degree of purity necessary for structural elucidation and bioactivity studies.
Silica gel column chromatography is a cornerstone for the purification of this compound. vulcanchem.comnih.govnih.govmdpi.com Fractions obtained from initial chromatographic steps are often subjected to repeated column chromatography on silica gel. nih.govmdpi.com Elution is typically carried out with a gradient system of n-hexane and ethyl acetate, with the polarity being gradually increased to separate compounds with different affinities for the stationary phase. nih.govnih.govmdpi.com For example, a fraction from a preliminary column was further purified on silica gel using n-hexane-EtOAc mixtures ranging from 100:0 to 90:10 (v/v) to yield pure this compound. nih.gov
Table 1: Examples of Silica Gel Column Chromatography Parameters for this compound Purification
| Plant Source | Initial Extract/Fraction | Eluent System (v/v) | Reference |
|---|---|---|---|
| Azorella compacta | Dichloromethane extract fraction | n-hexane/EtOAc (1:0 to 9:1) | nih.gov |
| Mulinum crassifolium | n-hexane extract | n-hexane/EtOAc (gradient) | nih.gov |
| Azorella compacta | n-hexane extract | n-hexane/EtOAc (gradient) | nih.gov |
| Mulinum crassifolium | n-hexane-EtOAc (8:2) fraction | EtOAc/n-hexane (0-5% EtOAc) | mdpi.com |
Sephadex LH-20, a hydroxypropylated dextran-based medium, is utilized for size-exclusion and partition chromatography in organic solvents. vwr.comfishersci.at It is particularly effective for separating diterpenoids like this compound from other classes of compounds such as lipids, fatty acids, and pigments. nih.govmdpi.combioline.org.br This technique is often used as an intermediary or final purification step. vulcanchem.combioline.org.br Fractions from silica gel chromatography can be further purified on a Sephadex LH-20 column. nih.govmdpi.com Common solvent systems for eluting this compound include mixtures of n-hexane, dichloromethane, and methanol, or simply methanol. nih.govmdpi.com For instance, a fraction from an open silica gel column was permeated through a Sephadex LH-20 column using a 3:1:1 (v/v/v) mixture of n-hexane:DCM:MeOH. nih.gov
Table 2: Sephadex LH-20 Chromatography for this compound Purification
| Plant Source | Preceding Purification Step | Eluent System (v/v/v) | Reference |
|---|---|---|---|
| Azorella compacta | Silica gel column chromatography | n-hexane:DCM:MeOH (3:1:1) | nih.gov |
| Mulinum crassifolium | Silica gel column chromatography | n-hexane:DCM:MeOH (3:2:1) | mdpi.com |
| Azorella compacta | Crude extract | CH2Cl2-MeOH (gradient) | bioline.org.br |
Silica Gel Column Chromatography for this compound
Sophisticated Spectroscopic and Spectrometric Techniques for Definitive Structural Elucidation of this compound
The definitive structure of this compound is established through a combination of powerful spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical tool for elucidating the structure of this compound. vulcanchem.com Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D-NMR) experiments are employed. vulcanchem.com ¹H-NMR spectra reveal the chemical environment of protons, showing characteristic signals for the diene system and the various methyl groups typical of the mulinane skeleton. vulcanchem.com ¹³C-NMR provides information on the number and type of carbon atoms. 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately piecing together the entire carbon framework.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula, which for this compound is C₂₀H₃₀O₂. vulcanchem.com Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized to analyze extracts containing this and related diterpenoids. mdpi.comresearchgate.net
Infrared (IR) spectroscopy is used to identify functional groups present in the molecule. nih.gov For this compound, the IR spectrum shows characteristic absorption bands for the carboxylic acid group.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Findings | Reference |
|---|---|---|
| ¹H-NMR | Signals for the diene system, methyl groups characteristic of the mulinane skeleton. | vulcanchem.com |
| ¹³C-NMR | 20 carbon signals consistent with a diterpene structure. | researchgate.net |
| HRMS | Molecular formula determined as C₂₀H₃₀O₂. | vulcanchem.com |
| IR | Absorption bands indicating a carboxylic acid functional group. | nih.gov |
| 2D-NMR (COSY, HMBC, etc.) | Established the complete structural connectivity. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Proton and Carbon Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of this compound. vulcanchem.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is employed to assign every proton and carbon atom within the molecule, revealing its complex tricyclic framework. vulcanchem.comresearchgate.net
One-dimensional ¹H NMR spectra provide initial, crucial information. Characteristic signals for the diene moiety are observed, along with resonances for multiple methyl groups, which are typical of the mulinane skeleton. vulcanchem.comnih.gov The ¹³C NMR spectrum is equally vital, confirming the presence of 20 carbon atoms and identifying key functional groups, such as the carboxylic acid at C-20. vulcanchem.comsemanticscholar.org
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for assembling the complete molecular structure. nih.gov
COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the spin systems of the molecule.
HSQC correlates directly bonded proton and carbon atoms, definitively linking the ¹H and ¹³C assignments.
NOESY provides information about the spatial proximity of protons, which is fundamental for determining the relative stereochemistry of the molecule.
The comprehensive data obtained from these NMR studies allow for the unambiguous assignment of the proton and carbon signals as detailed in the tables below.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-11 | ~5.52 | dd | 12.7, 6.4 |
| H-12 | ~5.64 | d | 12.7 |
| H-14 | ~5.48 | d | 8.1 |
| Me-16 | ~1.80 | s | |
| Me-17 | ~0.87 | s | |
| Me-18 | ~0.93 | d | 6.6 |
| Me-19 | ~0.84 | d | 6.6 |
| H₃-20 | ~0.74 | s |
Note: Data compiled from comparative analysis of related structures. nih.gov Exact chemical shifts may vary depending on the solvent and instrument.
Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ ppm) |
| C-5 | ~44.3 |
| C-6 | ~35.9 |
| C-10 | ~54.6 |
| C-11 | ~125.0 |
| C-12 | ~135.0 |
| C-13 | ~140.0 |
| C-14 | ~120.0 |
| C-20 (Carboxylic Acid) | ~178.3-183.0 |
Note: Data compiled from various sources. nih.govsemanticscholar.orgresearchgate.net The table presents key representative values.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight and, consequently, the elemental composition of this compound. This technique confirms the molecular formula as C₂₀H₃₀O₂. vulcanchem.com Techniques such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provide the high accuracy necessary for this determination. researchgate.net
Beyond just confirming the molecular formula, mass spectrometry provides insights into the compound's structure through fragmentation analysis. In Gas Chromatography-Mass Spectrometry (GC-MS) studies of mulinane diterpenoids, a characteristic fragmentation pattern is the facile loss of the C-20 moiety, whether it is a carboxylic acid or a corresponding ester. mdpi.com This observation helps to confirm the presence and location of this functional group on the mulinane skeleton.
X-ray Diffraction Analysis for Solid-State Structural Confirmation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of atomic connectivity and absolute stereochemistry. nih.govwikipedia.org For the mulinane class of diterpenoids, this technique has been successfully employed to establish the absolute configuration of several closely related compounds, such as mulinolic acid and 13-epimulinolic acid. researchgate.netscispace.com
This compound has been isolated as needles, a crystalline form that is often suitable for X-ray analysis. scispace.com However, despite the utility of this technique for the compound class, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed scientific literature. The successful application of X-ray crystallography to its analogues confirms it as the gold-standard method for unequivocal solid-state structural confirmation, should suitable crystals be analyzed. researchgate.netscispace.com
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Studies
In the absence of a single-crystal X-ray structure, chiroptical spectroscopy offers a powerful alternative for determining the absolute configuration of chiral molecules like this compound. The primary techniques in this category are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), along with Vibrational Circular Dichroism (VCD). encyclopedia.pubnih.gov
These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is a unique fingerprint of the molecule's three-dimensional arrangement. By comparing experimentally measured spectra to those predicted by quantum chemical calculations (e.g., using density functional theory, DFT), the absolute configuration can be confidently assigned.
While specific ECD or ORD data for this compound are not detailed in the surveyed literature, the utility of this approach within the diterpenoid class is well-established. For example, the absolute configuration of the related mulinane diterpenoid 9,12-cyclomulin-13-ol was successfully determined using VCD in conjunction with DFT calculations. researchgate.net This demonstrates that chiroptical methods are a viable and crucial tool for establishing the absolute stereochemistry of this compound and its derivatives.
Iii. Biosynthetic Pathways and Bioengineering Approaches for Mulin 11,13 Dien 20 Oic Acid
Proposed Biosynthetic Origins of Mulin-11,13-dien-20-oic Acid
The biosynthesis of mulinane diterpenoids, including this compound, is believed to follow a pathway common to many terpenoids, starting from a universal precursor and proceeding through a series of cyclization and rearrangement reactions.
The biosynthesis of all diterpenoids begins with the C20 precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netwikipedia.org GGPP is an intermediate in the biosynthesis of a wide array of important molecules, including carotenoids, gibberellins, and chlorophylls. wikipedia.org It is formed from the sequential addition of isoprene (B109036) units, derived from isopentenyl pyrophosphate (IPP), to farnesyl pyrophosphate (FPP). wikipedia.org The proposed biosynthetic pathway to the mulinane skeleton initiates with the cyclization of GGPP. researchgate.net
It has been proposed that the biogenesis of the mulinane skeleton derives from the transformation of a labdane (B1241275) derivative. researchgate.net The initial cyclization of GGPP is thought to form a labdane-type bicyclic intermediate. Subsequent enzymatic cyclizations and rearrangements of this labdane derivative lead to the characteristic tricyclic fused five-, six-, and seven-membered ring system of the mulinane core. researchgate.net While the precise enzymatic steps and intermediates in this transformation are still under investigation, this hypothesis provides a logical framework for understanding the formation of the complex mulinane structure. researchgate.net
Elucidation of Geranylgeranyl Pyrophosphate (GGPP) as a Precursor
Identification and Characterization of Key Enzymes in Mulinane Biosynthesis
The specific enzymes responsible for the cyclization of GGPP and the subsequent rearrangements to form the mulinane skeleton have not yet been fully characterized. Diterpene synthases, a class of enzymes known as terpene cyclases, are responsible for the initial cyclization of GGPP in the biosynthesis of other diterpenes. It is highly probable that one or more unique diterpene synthases are involved in the biosynthesis of this compound. Further research is needed to isolate and characterize these key enzymes from the source organisms, such as plants from the Azorella and Mulinum genera. researchgate.netnih.gov
Genetic and Molecular Basis of this compound Production in Source Organisms
The production of this compound is a genetically controlled trait in the plants that synthesize it. The genes encoding the necessary biosynthetic enzymes, including the putative diterpene synthases and subsequent modifying enzymes (e.g., cytochrome P450 monooxygenases and dehydrogenases), would be organized in the plant's genome. The expression of these genes is likely regulated in a tissue-specific and developmentally controlled manner. Elucidating the genetic basis of mulinane biosynthesis would involve transcriptomic and genomic analyses of producer organisms to identify candidate genes and gene clusters involved in the pathway.
Chemoenzymatic and Synthetic Biology Strategies for this compound and Analog Production
The limited availability of this compound from its natural sources has spurred interest in developing alternative production strategies. Chemoenzymatic and synthetic biology approaches offer promising avenues for the sustainable production of this diterpenoid and its derivatives.
Microbial biotransformation has emerged as a powerful tool for generating novel derivatives of this compound. researchgate.net This process utilizes the enzymatic machinery of microorganisms, such as fungi and bacteria, to introduce chemical modifications to the parent molecule, often at positions that are difficult to access through traditional chemical synthesis. researchgate.netresearchgate.net These modifications can lead to compounds with altered or enhanced biological activities.
For instance, the biotransformation of this compound by various fungal species has yielded several hydroxylated derivatives. researchgate.net These studies demonstrate the potential of microbial systems to diversify the chemical space around the mulinane scaffold, providing a valuable platform for generating new bioactive compounds. researchgate.netmdpi.com
Table 1: Examples of Microbial Biotransformation Products of this compound
| Microorganism | Derivative Produced | Reference |
|---|---|---|
| Aspergillus alliaceus UI 315 | 16-hydroxy-mulin-11,13-dien-20-oic acid | researchgate.net |
| Mucor circinelloides ATCC 7941 | mulin-11,13-dien-16,20-dioic acid | researchgate.net |
| Mucor circinelloides ATCC 7941 | 7α,13β-dihydroxy-mulin-11-en-20-oic acid | researchgate.net |
| Mucor plumbeus | 7α,16-dihydroxythis compound | mdpi.com |
Specific Microorganisms Utilized in Biotransformation (e.g., Mucor plumbeus, Aspergillus alliaceus, Mucor circinelloides)
The biotransformation of this compound using whole-cell cultures of filamentous fungi has emerged as a valuable strategy for generating novel derivatives with potential biological activities. repositorioinstitucional.mx These microbial systems can introduce functional groups at chemically unactivated positions within the mulinane skeleton, often with high stereo- and regioselectivity. repositorioinstitucional.mx Among the microorganisms explored, species from the genera Mucor and Aspergillus have proven to be particularly effective. repositorioinstitucional.mx
Mucor plumbeus
Cultures of Mucor plumbeus have been successfully employed to transform this compound. core.ac.uk Incubation of the parent compound with this fungus leads to the formation of hydroxylated derivatives. researchgate.net Specifically, two primary metabolites have been identified: 16-hydroxy-mulin-11,13-dien-20-oic acid and 7α,16-dihydroxy-mulin-11,13-dien-20-oic acid. researchgate.netintellectualarchive.com One study reported yields of 0.8% and 0.75% for these two compounds, respectively, after a 15-day incubation period. intellectualarchive.com Another study, which utilized a β-cyclodextrin inclusion complex to improve substrate availability, achieved significantly higher yields of 33% for the 16-hydroxylated product and 15% for the 7α,16-dihydroxylated product. nih.gov The introduction of these hydroxyl groups has been noted to enhance the gastroprotective effects of the parent molecule. nih.govmdpi.com
Aspergillus alliaceus
The filamentous fungus Aspergillus alliaceus (strain UI 315) has also been utilized for the biotransformation of this compound. researchgate.nettandfonline.com When cultured with the diterpenoid, A. alliaceus primarily catalyzes a hydroxylation reaction. The main product isolated from this biotransformation is 16-hydroxy-mulin-11,13-dien-20-oic acid, the same monosubstituted product obtained from Mucor plumbeus. researchgate.nettandfonline.com This biotransformation was reported to have a yield of 19.5% after 144 hours of incubation. researchgate.nettandfonline.com
Mucor circinelloides
Biotransformation of this compound by Mucor circinelloides (strain ATCC 7941) results in the formation of two different metabolites compared to M. plumbeus and A. alliaceus. researchgate.nettandfonline.com This fungus introduces more extensive modifications to the parent structure. The identified products are mulin-11,13-dien-16,20-dioic acid and 7α,13β-dihydroxy-mulin-11-en-20-oic acid. researchgate.net The formation of the dioic acid involves the oxidation of the C-16 methyl group, while the second product involves both hydroxylation and a shift of a double bond. researchgate.net
The following table summarizes the research findings on the biotransformation of this compound by these specific microorganisms.
| Microorganism | Substrate | Biotransformation Product(s) | Yield (%) | Reference(s) |
| Mucor plumbeus | This compound | 16-hydroxy-mulin-11,13-dien-20-oic acid | 0.8% - 33% | researchgate.netnih.gov |
| 7α,16-dihydroxy-mulin-11,13-dien-20-oic acid | 0.75% - 15% | researchgate.netnih.gov | ||
| Aspergillus alliaceus UI 315 | This compound | 16-hydroxy-mulin-11,13-dien-20-oic acid | 19.5% | researchgate.nettandfonline.com |
| Mucor circinelloides ATCC 7941 | This compound | Mulin-11,13-dien-16,20-dioic acid | Not Reported | researchgate.net |
| 7α,13β-dihydroxy-mulin-11-en-20-oic acid | Not Reported | researchgate.net |
Iv. Chemical Synthesis and Semisynthesis of Mulin 11,13 Dien 20 Oic Acid and Its Analogues
Total Synthesis Strategies for Mulin-11,13-dien-20-oic Acid
The total synthesis of mulinane diterpenoids has been a subject of interest due to their unique 5-6-7 tricyclic ring system and their biological activities. nih.govacs.org
Retrosynthetic Disconnections and Key Synthetic Intermediates
Retrosynthetic analysis of this compound reveals several key strategic disconnections. A common approach involves envisioning the target molecule as being derived from a less oxidized precursor, such as 13-epi-mulinolic acid ethyl ester. researchgate.net This intermediate is seen as a crucial "biogenic precursor" from which various mulinane diterpenoids can be synthesized through late-stage functional group modifications. researchgate.net The core 5-6-7 tricyclic skeleton is a primary challenge. One strategy focuses on the construction of a fused 5-6-6 tricyclic motif first, which is then expanded to the characteristic 5-6-7 system. researchgate.netnih.gov
Key synthetic intermediates in these routes often include:
A chiral fused 5-6-6 tricyclic ester. researchgate.net
An α-bromo ketone, which serves as a precursor for ring expansion. thieme-connect.com
A tricyclic intermediate with a C8-methylated quaternary stereocenter, a critical feature of the mulinane skeleton. dicp.ac.cn
Asymmetric Synthetic Methodologies Employed (e.g., intramolecular Friedel-Crafts alkylation, Birch reduction)
To achieve the synthesis of specific stereoisomers of mulinane diterpenoids, asymmetric synthetic methods are essential. Key reactions that have been successfully employed include:
Intramolecular Friedel-Crafts Alkylation: This reaction has proven effective in constructing the chiral fused 5-6-6 tricyclic core of mulinane precursors. nih.govthieme-connect.comnih.gov It allows for the formation of a key carbon-carbon bond to close one of the rings in a stereocontrolled manner. nih.gov
Birch Reduction: Following the formation of the 5-6-6 system, a Birch reduction is often used. This reaction, combined with conjugate methylation, is instrumental in establishing the C8-methylated quaternary stereocenter, a challenging stereochemical feature of the mulinane framework. dicp.ac.cnnih.govnih.gov
Iridium-Catalyzed Asymmetric Enone Hydrogenation: This method has been used to establish the initial chirality in the synthesis, starting from an achiral precursor like cyclopentenone. dicp.ac.cnresearchgate.net
Diastereoselective Anionic Oxy-Cope Rearrangement: This rearrangement has been utilized to control the relative stereochemistry at the C8 position. nih.govacs.org
Homologation/Ring-Expansion Reactions: To form the seven-membered ring from a six-membered ring precursor, homologation followed by a ring-expansion reaction is a key step. dicp.ac.cnnih.gov
Semisynthesis of this compound Derivatives from Natural Precursors
The availability of this compound from natural sources, such as plants of the Azorella genus, provides a valuable starting point for the creation of new derivatives through semisynthesis. vulcanchem.comnih.gov This approach allows for the exploration of structure-activity relationships by systematically modifying the natural product's structure.
Chemical Modification Reactions (e.g., esterification, hydroxylation, reduction)
The functional groups present in this compound, particularly the carboxylic acid at the C-20 position and the diene system, are amenable to various chemical modifications. vulcanchem.commdpi.com Common transformations include:
Reduction: The C-20 carboxylic acid can be reduced to the corresponding primary alcohol, Mulin-11,13-dien-20-ol. vulcanchem.comnih.gov
Esterification: The carboxylic acid can be converted to a variety of esters, such as methyl, n-propyl, and n-butyl esters. nih.govresearchgate.net Acetate (B1210297) esters can also be formed from the corresponding alcohol. vulcanchem.comnih.gov
Oxidation: The C-20 alcohol can be oxidized to the corresponding aldehyde, Mulin-11,13-dien-20-al. vulcanchem.comnih.gov
Hydroxylation: While often achieved through biotransformation, chemical methods can also introduce hydroxyl groups at various positions on the mulinane skeleton. mdpi.comnih.gov
| Starting Material | Reaction Type | Product |
|---|---|---|
| This compound | Reduction | Mulin-11,13-dien-20-ol |
| This compound | Esterification | This compound methyl ester |
| Mulin-11,13-dien-20-ol | Oxidation | Mulin-11,13-dien-20-al |
| Mulin-11,13-dien-20-ol | Esterification | Mulin-11,13-dien-20-yl acetate |
Design Principles for Semisynthetic Analogues with Modified Structure
The design of semisynthetic analogues of this compound is often guided by the goal of enhancing its biological activities. mdpi.comnih.gov Key design principles that have emerged from various studies include:
Modification of the C-20 Carboxylic Acid: This has been a primary focus. For certain biological activities, the complete reduction of the carboxyl group to an unesterified primary alcohol has been shown to be beneficial. vulcanchem.com
Introduction of Polar Groups: For some applications, increasing the polarity of the molecule through the introduction of hydroxyl groups has been found to improve activity. mdpi.com For example, hydroxylated metabolites have shown enhanced gastroprotective effects. mdpi.comnih.gov
Alkylation of the Carboxyl Group: The preparation of various alkyl esters of the C-20 carboxyl group has been explored. Increasing the length of the alkyl chain in some cases has been shown to increase the potency of the derivatives. mdpi.com
These semisynthetic efforts have not only expanded the chemical diversity of the mulinane class of compounds but have also provided valuable insights into their structure-activity relationships. vulcanchem.com
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The mulinane skeleton, a unique tricyclic system of fused five-, six-, and seven-membered rings, serves as a versatile scaffold for chemical modification. nih.gov SAR studies on this compound have been instrumental in identifying which parts of the molecule are essential for its biological effects and how modifications can modulate this activity. researchgate.netrsc.org These studies typically involve the chemical or microbial transformation of the parent compound to generate a library of derivatives, which are then assessed for various biological activities. researchgate.netnih.gov
Research has demonstrated that even minor modifications to the this compound structure can lead to significant changes in biological potency. The primary sites for modification include the carboxylic acid group at C-20 and various positions on the tricyclic ring system, particularly C-7, C-13, and C-16.
Antitubercular Activity: One of the most striking SAR findings relates to the antitubercular (anti-TB) activity of mulinane derivatives. The parent compound, this compound, shows moderate activity. ucuenca.edu.ec However, the complete reduction of the C-20 carboxyl group to an unesterified primary alcohol, yielding Mulin-11,13-dien-20-ol, dramatically enhances the anti-TB effect. nih.gov This derivative proved to be significantly more active than its natural precursor, exhibiting potent activity against susceptible, multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.net Conversely, subsequent oxidation of the alcohol to an aldehyde (Mulin-11,13-dien-20-al) or esterification (Mulin-11,13-dien-20-yl acetate) leads to a reduction in anti-TB activity, highlighting the specific importance of the primary alcohol functionality. nih.gov Furthermore, methylated derivatives of the parent compound have also demonstrated higher anti-tuberculosis activity. ucuenca.edu.ec
Gastroprotective Activity: The parent compound exhibits notable gastroprotective effects. mdpi.com This activity can be significantly improved through hydroxylation. The biotransformation of this compound has yielded hydroxylated derivatives that show superior gastroprotective effects compared to the parent molecule. mdpi.comnih.gov Specifically, 16-hydroxy-mulin-11,13-dien-20-oic acid was found to be as active as the reference drug Lansoprazole, while 7α,16-dihydroxythis compound demonstrated even higher activity. nih.govmdpi.com An apparent correlation has been established where an increase in the polarity of the derivatives, such as through the introduction of hydroxyl groups, enhances gastroprotective activity, while a decrease in polarity leads to a loss of this effect. mdpi.com
Cytotoxic Activity: this compound has displayed cytotoxic activity against human breast adenocarcinoma cells (MCF-7). mdpi.com SAR studies suggest that the introduction of an acetate group at the C-7 position can increase this cytotoxic effect. mdpi.com
The following table summarizes the correlation between specific structural modifications of this compound and the resulting biological potency.
| Compound/Derivative Name | Structural Modification from Parent Compound | Biological Activity Tested | Observed Potency/Effect |
| Mulin-11,13-dien-20-ol | Reduction of C-20 carboxylic acid to a primary alcohol. | Antitubercular | Activity significantly increased, potent against MDR and XDR strains. nih.govresearchgate.net |
| Mulin-11,13-dien-20-al | Oxidation of C-20 alcohol to an aldehyde. | Antitubercular | Activity lower than the corresponding alcohol. nih.gov |
| Mulin-11,13-dien-20-yl acetate | Esterification of C-20 alcohol. | Antitubercular | Activity lower than the corresponding alcohol. nih.gov |
| 16-hydroxy-mulin-11,13-dien-20-oic acid | Hydroxylation at C-16. | Gastroprotective | Activity increased, comparable to Lansoprazole. nih.govmdpi.com |
| 7α,16-dihydroxythis compound | Hydroxylation at C-7α and C-16. | Gastroprotective | Activity significantly increased, higher than Lansoprazole. nih.govmdpi.com |
| 7β-acetoxy-mulin-9,12-diene | Acetylation at C-7β (related mulinane). | Cytotoxicity (MCF-7) | Suggested to increase cytotoxic effect. mdpi.com |
From the SAR studies, key pharmacophoric features—the essential spatial and electronic characteristics necessary for biological activity—can be identified for the different effects of mulinane diterpenoids.
For Gastroprotective Activity: The pharmacophore for this activity involves the core mulinane structure with oxygen-containing functional groups, particularly hydroxyl groups, at positions C-7 and C-16. nih.gov Increased polarity from these hydroxylations appears to be a determining factor for enhanced efficacy, suggesting that interactions with a polar environment or target site are important for the mechanism of action. mdpi.comnih.gov
For Cytotoxic Activity: While less defined, a potential pharmacophoric element is an acetylated hydroxyl group on the seven-membered ring, specifically a beta-oriented acetate at C-7, which appears to enhance the cytotoxic effect against certain cancer cell lines. mdpi.com
The stereochemistry of the mulinane skeleton and its substituents plays a crucial role in defining the biological activity profile. The biosynthesis of the mulinane core results in a specific three-dimensional arrangement with all-trans ring junctions. nih.gov
The orientation of substituents added during semisynthesis or biotransformation is critical. For instance, the enhanced gastroprotective activity of 7α,16-dihydroxythis compound specifically points to the importance of the alpha orientation of the hydroxyl group at C-7. nih.gov Similarly, for cytotoxic activity, the beta orientation of an acetate group at C-7 was suggested to be required to increase the effect. mdpi.com These findings underscore that the precise spatial arrangement of functional groups is a key determinant for effective interaction with biological targets. Although comprehensive studies comparing all possible stereoisomers for each derivative are not widely available, the existing data strongly indicate that stereochemistry is a critical factor in the SAR of this class of compounds.
V. Biological Activities and Mechanistic Research of Mulin 11,13 Dien 20 Oic Acid
Gastroprotective Activity and Mechanistic Insights
In vivo Studies in Animal Models (e.g., HCl/EtOH-induced gastric lesions in mice)
Mulin-11,13-dien-20-oic acid has demonstrated a notable gastroprotective effect in animal models. Specifically, in studies involving HCl/EtOH-induced gastric lesions in mice, this compound was shown to be effective. nih.govresearchgate.net Research has established an effective dose (ED50) of 55 mg/kg for its gastroprotective activity. nih.govresearchgate.net Another study reported that at this dose, the compound reduced gastric lesions by 39%, although this was less potent than the reference drug, lansoprazole. nih.gov
Interactive Data Table: Gastroprotective Effect of this compound
| Compound | Dose | Model | Effect | Reference |
| This compound | 55 mg/kg | HCl/EtOH-induced gastric lesions in mice | ED50 | nih.govresearchgate.net |
| This compound | 55 mg/kg | HCl/EtOH-induced gastric lesions in mice | 39% reduction in gastric lesions | nih.gov |
Proposed Cellular and Molecular Pathways of Gastroprotection (e.g., involvement of prostaglandins (B1171923), sulfhydryl compounds)
The mechanism underlying the gastroprotective action of this compound has been investigated. nih.govresearchgate.net Studies suggest that the protective effects are mediated, at least in part, by the involvement of prostaglandins and sulfhydryl compounds. nih.govresearchgate.netnih.gov This was determined through experiments where the gastroprotective effect of the compound was diminished when mice were pre-treated with indomethacin (B1671933), a prostaglandin (B15479496) synthesis inhibitor, and N-ethylmaleimide, a blocker of sulfhydryl compounds. nih.govresearchgate.netnih.gov
Antimicrobial Research of this compound
Antituberculosis Activity against Mycobacterium tuberculosis Strains (including MDR, pre-XDR, XDR)
While this compound itself has been studied, research has particularly highlighted the potent antituberculosis activity of its semi-synthetic derivatives against drug-resistant strains of Mycobacterium tuberculosis. vulcanchem.comnih.gov One derivative, mulin-11,13-dien-20-ol, has shown significant activity against multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) strains. vulcanchem.comnih.gov This derivative exhibited a minimum inhibitory concentration (MIC) of 5.4 µM against the susceptible H37Rv strain and was even more potent against resistant strains with an MIC of 2.7 µM. nih.govresearchgate.net The natural compound and its methyl ester have also shown activity, with MIC values ranging from 12.5 to 25 µg/mL against both susceptible and resistant strains. researchgate.net
Interactive Data Table: Antituberculosis Activity of this compound and its Derivative
| Compound | Strain(s) | MIC | Reference |
| Mulin-11,13-dien-20-ol | M. tuberculosis H37Rv (susceptible) | 5.4 µM | nih.govresearchgate.net |
| Mulin-11,13-dien-20-ol | MDR, pre-XDR, XDR M. tuberculosis | 2.7 µM | nih.govresearchgate.net |
| This compound methyl ester | M. tuberculosis (susceptible and resistant) | 12.5-25 µg/mL | researchgate.net |
Antiprotozoal Activity (e.g., trypanocidal against Trypanosoma cruzi and trichomonicidal against Trichomonas vaginalis)
This compound has demonstrated significant antiprotozoal properties. It has shown strong in vitro trypanocidal activity against various strains and life cycle stages of Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comresearchgate.net Studies have reported IC50 values ranging from 20 to 87 µM against epimastigotes, trypomastigotes, and amastigotes. mdpi.comresearchgate.net Furthermore, it was found to be active against intracellular amastigotes, with an IC50 of 29 µM. mdpi.comresearchgate.net
The compound has also been evaluated for its activity against Trichomonas vaginalis. While it did show anti-trichomonal activity, it was considered to be relatively low, with high LC50 values reported between 40 and 120 μM. researchgate.netnih.gov
Interactive Data Table: Antiprotozoal Activity of this compound
| Organism | Activity | IC50/LC50 | Reference |
| Trypanosoma cruzi (epimastigotes, trypomastigotes, amastigotes) | Trypanocidal | 20-87 µM | mdpi.comresearchgate.net |
| Trypanosoma cruzi (intracellular amastigotes) | Trypanocidal | 29 µM | mdpi.comresearchgate.net |
| Trichomonas vaginalis | Trichomonicidal | 40-120 µM | researchgate.netnih.gov |
Antibacterial Activity (e.g., against Staphylococcus aureus and other bacteria)
This compound has been identified as having antibacterial properties. nih.govresearchgate.net It has shown activity against Staphylococcus aureus, including multidrug-resistant strains. mdpi.com Research has reported a Minimum Inhibitory Concentration (MIC) ranging from 12.5 to 100 μg/mL against this bacterium. nih.gov
Inhibition of Biofilm Synthesis
Research has indicated that extracts containing this compound can affect biofilm development. nih.gov Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antibiotics. nih.govmdpi.com Studies on extracts from Mulinum spinosum, which contain this compound among other compounds, have demonstrated an inhibitory effect on the growth of slime-producing Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The disruption of biofilm formation is a critical mechanism in combating chronic and persistent bacterial infections. mdpi.com While the precise contribution of this compound to this activity within the crude extract is an area for further investigation, these findings suggest its potential as an antibiofilm agent.
Antiproliferative and Cytotoxic Activity in Cellular Models
The potential of this compound as an anticancer agent has been explored through its effects on cell proliferation and viability.
Induction of Cell Cycle Arrest and Apoptosis Pathways
A common mechanism by which anticancer compounds exert their effects is through the induction of cell cycle arrest and apoptosis (programmed cell death). archivesofmedicalscience.commdpi.com Cell cycle checkpoints are crucial for ensuring the fidelity of cell division, and their arrest can prevent the proliferation of cancerous cells. archivesofmedicalscience.com Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells, and its induction is a key strategy in cancer therapy. mdpi.comnih.gov While direct studies detailing the specific effects of this compound on cell cycle arrest and the intricate apoptosis signaling pathways are emerging, the observed cytotoxic activity against various cancer cell lines suggests that these mechanisms are likely involved. nih.govuchile.cl
Effects on Specific Cancer Cell Lines
This compound has demonstrated cytotoxic activity against specific cancer cell lines. In a study involving human breast adenocarcinoma cells (MCF-7), this compound was among several mulinane diterpenoids that displayed significant cytotoxic effects, resulting in less than 50% cell viability at a concentration of 100 µM. nih.gov This indicates a potent ability to inhibit the growth of these cancer cells. Further research is needed to create a comprehensive profile of its activity across a wider range of cancer cell types and to elucidate the specific molecular targets within these cells.
Table 1: Cytotoxic Activity of this compound on MCF-7 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 100 | < 50 |
Anti-inflammatory Effects and Underlying Mechanisms
Chronic inflammation is a key factor in the development of numerous diseases. This compound has shown promise as an anti-inflammatory agent.
Modulation of Inflammatory Mediators and Pathways
The anti-inflammatory effects of natural compounds are often attributed to their ability to modulate key inflammatory mediators and signaling pathways. frontiersin.orgbiorxiv.org These can include the inhibition of pro-inflammatory cytokines and enzymes, as well as interference with signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.org While specific studies on the direct modulation of these pathways by pure this compound are limited, its recognized anti-inflammatory properties suggest that it likely acts through such mechanisms. nih.gov
Cellular-Level Anti-inflammatory Studies
At the cellular level, anti-inflammatory effects are often studied in models such as lipopolysaccharide (LPS)-induced inflammation in macrophages. frontiersin.org Mulinane diterpenoids, the class of compounds to which this compound belongs, have been reported to possess anti-inflammatory activities. nih.gov The gastroprotective effect observed for this compound in mice suggests an involvement of prostaglandins and sulfhydryl compounds, which are important in inflammatory and protective responses in the gastric mucosa. researchgate.netresearchgate.net
Table 2: Investigated Biological Activities of this compound
| Biological Activity | Investigated Effect | Model/System |
| Antimicrobial | Inhibition of biofilm development | Staphylococcus aureus |
| Cytotoxic | Reduced cell viability | Human breast adenocarcinoma cells (MCF-7) |
| Anti-inflammatory | Gastroprotective effect | HCl-EtOH-induced gastric lesions in mice |
Enzyme Modulation and Inhibition Studies
This compound has been evaluated for its inhibitory effects on several key enzymes, revealing a moderate but specific range of activity.
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease and other neurological conditions. mdpi.comscielo.br this compound, isolated from Azorella trifurcata, has demonstrated moderate inhibitory activity against AChE. mdpi.comscielo.brresearchgate.net In a colorimetric assay, the compound was found to have a half-maximal inhibitory concentration (IC₅₀) of 180 µg/mL. mdpi.com This activity is considered moderate when compared to other natural compounds. For instance, in the same study, mulinolic acid, another diterpene from the same plant, showed a similar IC₅₀ value of 200 µg/mL. mdpi.com
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Mulinane Diterpenes from Azorella trifurcata
| Compound | IC₅₀ (µg/mL) | Source |
| This compound | 180 | mdpi.com |
| Mulinolic acid | 200 | mdpi.com |
The potential role of this compound in glucose metabolism has been a subject of investigation, given the traditional use of plants from the Azorella genus for diabetes. nih.govresearchgate.net However, studies have yielded conflicting results.
One study investigating the antihyperglycemic effects of diterpenoids from Azorella compacta in streptozotocin-induced diabetic rats reported that this compound had no detectable effect on blood glucose levels after three hours of treatment. nih.govwiley.com In the same study, other compounds like mulinolic acid and azorellanol significantly decreased glycemia. nih.govwiley.com
Conversely, other scientific reviews suggest that this compound, along with mulinolic acid and azorellanol, is one of the key compounds responsible for the antidiabetic activity reported in the ethnobotanical use of A. compacta. researchgate.netresearchgate.net These reviews propose that the mechanism might involve the restoration of pancreatic β-cells and an increase in insulin (B600854) secretion. researchgate.net There is no specific research available from the provided results detailing the direct inhibitory activity of isolated this compound on α-glucosidase.
Acetylcholinesterase (AChE) Inhibitory Activity
Exploration of Other Biological Activities
Beyond enzyme inhibition, research has explored other potential therapeutic avenues for this compound, including antioxidant, immunomodulatory, and allelopathic effects.
Direct research into the systemic immunomodulatory effects of this compound is limited. However, its significant gastroprotective activity points towards a localized modulation of inflammatory pathways. mdpi.comnih.govrsc.orgresearchgate.net The compound has been shown to protect against HCl/EtOH-induced gastric lesions in mice. nih.govresearchgate.net Mechanistic studies revealed that this gastroprotective effect is mediated by the involvement of endogenous prostaglandins and sulfhydryl compounds. mdpi.comnih.gov The effect was significantly reduced by pre-treatment with indomethacin (a prostaglandin synthesis inhibitor) and N-ethylmaleimide (a blocker of sulfhydryl groups), suggesting that the compound's protective action relies on enhancing these local mucosal defense mechanisms. mdpi.comnih.gov This modulation of local mediators can be considered a form of immunomodulatory activity.
Table 2: Gastroprotective Activity and Mechanism of this compound
| Activity | Model | Key Findings |
| Gastroprotection | HCl/EtOH-induced gastric lesions in mice | Showed a dose-dependent protective effect. researchgate.net |
| Mechanism of Action | Pre-treatment with inhibitors | Effect reduced by indomethacin and N-ethylmaleimide, implicating prostaglandins and sulfhydryl compounds. mdpi.comnih.gov |
While direct studies on the allelopathic effects of this compound are not specified, research on analogous diterpenes from the Mulinum genus indicates such potential. Allelopathy is the process by which an organism produces biochemicals that influence the growth and development of other organisms. Diterpenoids such as mulinic acid and 17-acetoxymulinic acid, isolated from the aerial parts of Mulinum crassifolium, have been identified as having potential allelopathic effects. This suggests that diterpenes from this genus, which share a common structural skeleton with this compound, may play a role in plant-plant chemical interactions.
Immunomodulatory Research
Target Identification and Molecular Interaction Studies
The effort to understand the mechanisms through which this compound exerts its biological effects has led to several investigations aimed at identifying its molecular targets. These studies have largely utilized computational methods to predict interactions between the diterpenoid and various protein targets.
Computational, or in silico, studies have been instrumental in proposing potential protein targets for this compound. Molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor, have been a primary tool in this research.
One notable study focused on identifying natural diterpenes from Azorella species that could target dispersin B (DspB), a protein associated with bacterial biofilm formation. mdpi.com In this research, molecular modeling techniques were used to test 49 different diterpene compounds. mdpi.com The crystal structure of the dispersin B protein (PDB: 1YHT) was used as the receptor. mdpi.com this compound was found to have a binding affinity of -7.7 kcal/mol, an energy value comparable to the reference antibiotic spiramycin (B21755) (-7.7 kcal/mol) and close to another reference, doxycycline (B596269) (-8.4 kcal/mol). mdpi.com This suggests that this compound may occupy the binding site of dispersin B, potentially inhibiting its function. mdpi.com The compound with the highest affinity in the study was azorellolide, with a binding energy of -8.2 kcal/mol. mdpi.com
| Compound | Binding Affinity (kcal/mol) with Dispersin B (1YHT) |
|---|---|
| Azorellolide | -8.2 |
| 13-epi-Mulinolic acid | -7.9 |
| 13,14-Dihydroxymulin-11-en-20-oic acid | -7.9 |
| This compound | -7.7 |
| Mulinolic acid | -7.7 |
| Azorellanol | -7.5 |
| Mulinic acid | -6.9 |
| Doxycycline (Reference) | -8.4 |
| Spiramycin (Reference) | -7.7 |
Further in silico research has explored the potential of this compound as an antiparasitic agent by docking it against various protein targets from Leishmania species. researchgate.net This work evaluated its interaction with twelve different enzymes critical to the parasite's survival. The study revealed that diterpenoids, as a class, generally showed favorable docking to Leishmania mexicana glycerol-3-phosphate dehydrogenase. researchgate.net this compound itself showed varied, but consistently strong, predicted binding energies across the range of targets, with the most favorable interaction observed with L. major N-myristoyltransferase. researchgate.net
| Leishmania Protein Target | MolDock Docking Energy (kJ/mol) |
|---|---|
| L. infantum arginase | -83.1 |
| L. major N-myristoyltransferase | -103.0 |
| L. major cysteine proteinase B | -78.0 |
| L. mexicana glycerol-3-phosphate dehydrogenase | -84.3 |
| L. major dihydroorotate (B8406146) dehydrogenase | -80.7 |
| L. infantum nicotinamidase | -71.5 |
| L. donovani pteridine (B1203161) reductase 1 | -87.5 |
| L. donovani trypanothione (B104310) reductase | -83.5 |
| L. major methionyl t-RNA synthetase | -87.0 |
| L. major uridine (B1682114) diphosphate-glucose pyrophosphorylase | -100.5 |
| L. donovani sterol 14α-demethylase | -88.1 |
| L. mexicana sterol methyltransferase | -88.3 |
Additionally, a reverse docking approach was used to predict potential molecular targets for natural products with known activity against Mycobacterium tuberculosis, including this compound. nih.govresearchgate.net While this research highlighted promising interactions for other natural products with targets like PknB and DprE1, the specific binding energies for this compound were not singled out as exceptionally strong against the tested targets in that study. nih.govresearchgate.net These in silico results provide a valuable foundation, suggesting potential targets that require subsequent experimental validation. nih.gov
While in silico studies have provided hypotheses about the molecular targets of this compound, there is limited information available in the scientific literature detailing experimental validation through direct ligand-protein binding assays for the specific purpose of receptor identification. Research has confirmed various biological activities, such as gastroprotective and antimicrobial effects, and some studies have elucidated physiological pathways, such as the involvement of prostaglandins and sulfhydryl compounds in its gastroprotective action. researchgate.netnih.gov However, the specific receptors to which this compound binds to initiate these effects have not been definitively identified through experimental binding studies. The current understanding of its molecular interactions is therefore based predominantly on computational predictions, with the explicit experimental identification of its protein receptors remaining an area for future investigation. nih.govresearchgate.net
Vi. Analytical Methodologies for Mulin 11,13 Dien 20 Oic Acid in Research Contexts
Chromatographic Techniques for Quantitative Analysis
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of Mulin-11,13-dien-20-oic acid. These methods allow for the separation of the target compound from a complex mixture of other diterpenoids and plant metabolites, enabling precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase volatility.
In metabolomic studies of plant resins, such as those from Azorella compacta, GC-MS has been instrumental in identifying the molecular diversity of diterpenoid classes, including mulinanes. researchgate.net Extracts from the resin are analyzed by GC-MS, where the mass spectra of the dominant compounds are documented. researchgate.net this compound is consistently identified as one of the most abundant oxygenated diterpenoids in these analyses. researchgate.netmdpi.com The identification is confirmed by comparing the mass spectra and GC retention indices of the analyte with those of known reference standards, often after derivatization. researchgate.net A key characteristic in the mass spectra of C-20 carboxylic acids like this compound and its derivatives is the prominent loss of the carboxyl group from the molecular ion, which serves as a diagnostic fragmentation pattern. researchgate.net
Table 1: GC-MS Parameters for Diterpenoid Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | HP-5MS (5% diphenyl-95% dimethylsiloxane) capillary column (30 m × 0.25 mm, 0.1 µm film thickness) | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Temperature Program | Initial temperature of 65°C for 2 min, then ramped at 6°C/min to 300°C and held for 20 min | researchgate.net |
| Identification | Based on comparison of mass spectra and retention times with derivatized standards | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap technology, offers superior resolution and mass accuracy compared to standard MS, making it ideal for analyzing complex mixtures without derivatization. This technique is particularly valuable for metabolomic profiling of plant extracts like those from Mulinum crassifolium. mdpi.comresearchgate.netnih.govresearchgate.net
In such studies, UHPLC-ESI-MS/HRMS allows for the tentative identification of dozens of compounds in a single run, including various mulinane-type diterpenoids. mdpi.comnih.gov this compound has been successfully identified in M. crassifolium extracts using this method. mdpi.comnih.gov The high mass accuracy of HRMS allows for the determination of the elemental composition of the detected ions (e.g., [M-H]⁻), providing a high degree of confidence in the identification of the compound. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical quantification and the preparative isolation of this compound from natural sources. researchgate.netresearchgate.net In its analytical capacity, HPLC can be used to determine the purity of a sample or quantify the amount of the compound in an extract.
For preparative purposes, HPLC is employed as a final purification step following initial extraction and separation by methods like column chromatography. nih.govvulcanchem.com For instance, fractions obtained from silica (B1680970) gel column chromatography can be further purified by preparative HPLC to yield pure this compound. nih.govnih.gov This isolation is essential for obtaining sufficient quantities of the pure compound for structural elucidation (e.g., by NMR) and for conducting biological activity assays. mdpi.comresearchgate.net
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/High-Resolution Mass Spectrometry (UHPLC-ESI-MS/HRMS) for Accurate Detection and Quantification
Advanced Sample Preparation and Derivatization Protocols for Analysis
Sample preparation is a critical step in the analytical workflow for this compound, especially for GC-MS analysis. The primary goal of derivatization is to convert the polar, non-volatile carboxylic acid into a more volatile and thermally stable derivative suitable for gas chromatography. mdpi.comsigmaaldrich.com
Trimethylsilylation is a common derivatization technique where active hydrogens in functional groups like -COOH and -OH are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net This process reduces the polarity and increases the volatility of the analyte. mdpi.com
For the analysis of this compound and other diterpenoids from Azorella compacta resin, total extracts are converted to their trimethylsilyl derivatives. researchgate.net This is typically achieved by reacting the extract with a silylating agent like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine. researchgate.net The reaction is often carried out at an elevated temperature (e.g., 70°C) to ensure completion. researchgate.net The resulting TMS-derivatized compounds are then readily analyzed by GC-MS, providing clear chromatographic peaks and interpretable mass spectra. researchgate.netnih.gov
Table 2: Common Silylating Agents for GC-MS Derivatization
| Reagent | Abbreviation | Notes | Source |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used with a catalyst like TMCS. | sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered a highly effective silylating agent, favored in many metabolomics labs. | mdpi.comthermofisher.com |
Methylation is another key derivatization strategy that specifically targets carboxylic acid groups, converting them into their corresponding methyl esters. oup.comscispace.com This transformation neutralizes the acidic proton and increases volatility, making the compound suitable for GC-MS analysis. oup.comscribd.com
In the context of this compound analysis, aliquots of plant extracts are treated with a methylating agent to specifically convert the carboxylic acid moiety. researchgate.net A common and effective reagent for this purpose is trimethylsilyldiazomethane. researchgate.net The reaction is typically fast and proceeds at room temperature. researchgate.net The resulting methyl mulin-11,13-dien-20-oate can then be analyzed by GC-MS, and its mass spectrum provides complementary information to that of the TMS derivative for confident identification. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl mulin-11,13-dien-20-oate |
| N,O-bis-(trimethylsilyl)trifluoroacetamide |
| Pyridine |
| Trimethylsilyldiazomethane |
| Helium |
| Mulinic acid |
| Azorellanol |
| Mulin-11,13-dien-18-acetoxy-16,20-dioic acid |
| 13β-hydroxyazorellane |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide |
Hydrogenation for Structural Characterization
Hydrogenation is a powerful chemical reaction used in the structural characterization of unsaturated compounds like this compound. This technique involves the addition of hydrogen atoms across the double bonds within the molecule, converting them into single bonds. The resulting saturated product provides crucial information about the fundamental carbon skeleton of the parent compound, which aids in its definitive identification.
In a notable study, this compound was subjected to catalytic hydrogenation to confirm its mulinane framework. mdpi.com The process involved the following key steps:
Catalyst: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, was used to facilitate the reaction.
Reaction Conditions: The reaction was carried out at room temperature under atmospheric pressure of hydrogen gas (H₂). mdpi.com
Products: The hydrogenation of the two double bonds (at C-11 and C-13) in this compound resulted in the formation of saturated mulinan-20-oic acids. Specifically, two epimers were produced: 13β(H)-mulinan-20-oic acid and 13α(H)-mulinan-20-oic acid. mdpi.com
The analysis of these saturated products by GC-MS confirmed the underlying mulinane skeleton of the original molecule. mdpi.com This method is particularly valuable as it simplifies the complex mass spectra often associated with unsaturated molecules and helps to establish the stereochemistry of the compound.
Method Validation in Analytical Research
For any quantitative analytical procedure to be considered reliable and scientifically sound, it must undergo a rigorous validation process. Method validation demonstrates that a specific analytical technique is suitable for its intended purpose. europa.eulabmanager.com The key parameters evaluated, as outlined by international guidelines such as the International Council for Harmonisation (ICH) Q2(R1) guideline, include linearity, accuracy, precision, and limits of detection and quantification. europa.eu
While detailed validation studies specifically for the quantification of this compound are not extensively detailed in publicly available literature, the following represents a typical validation summary for the quantification of a diterpenoid acid using a common technique like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). mdpi.come-nps.or.krakjournals.comjmb.or.kr
Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu A linear relationship is typically confirmed by a high correlation coefficient (R²) value, which should ideally be ≥ 0.999. nih.gov
Accuracy: Accuracy measures the closeness of the test results to the true value. labmanager.com It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. akjournals.com
Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements and is evaluated at two levels:
Intra-day Precision (Repeatability): Assesses precision over a short interval of time with the same analyst and equipment. e-nps.or.kr
Inter-day Precision (Intermediate Precision): Assesses precision on different days, which may include different analysts or equipment. e-nps.or.kr
Limits of Detection (LOD) and Quantification (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. jmb.or.kr
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jmb.or.kr
The table below provides an interactive summary of representative validation parameters for a hypothetical HPLC-DAD method for this compound, based on established values for similar compounds. mdpi.comakjournals.comjmb.or.kr
Table 1. Representative Method Validation Parameters for Quantitative Analysis.
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (Range) | 0.5 - 50 µg/mL | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy | Recovery: 95 - 105% | 98.5 - 102.1% |
| Precision (Intra-day) | RSD ≤ 2% | 1.15% |
| Precision (Inter-day) | RSD ≤ 3% | 2.34% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3:1 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10:1 | 0.50 µg/mL |
Vii. Future Research Directions and Investigative Potential of Mulin 11,13 Dien 20 Oic Acid
Exploration of Undiscovered Biological Activities and Novel Mechanistic Pathways
Mulin-11,13-dien-20-oic acid has demonstrated a range of biological effects, including gastroprotective, antituberculosis, and antiprotozoal activities. mdpi.comucuenca.edu.ec Its gastroprotective action is thought to involve prostaglandins (B1171923) and sulfhydryl compounds. rsc.orgnih.gov The compound has also shown activity against various strains of Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comscielo.brscielo.br Furthermore, it exhibits moderate inhibitory activity against the acetylcholinesterase (AChE) enzyme, suggesting potential applications in neurodegenerative disease research. mdpi.com
Future research should aim to explore other potential biological activities. Given its known effects, investigating its potential as an anti-inflammatory, anticancer, or broader antimicrobial agent would be a logical next step. Delving deeper into its mechanisms of action is also crucial. For instance, its antituberculosis activity, particularly against drug-resistant strains, warrants further investigation to identify its specific molecular targets within Mycobacterium tuberculosis. vulcanchem.com
Table 1: Known Biological Activities of this compound
| Activity | Target/Model | Observations | Citations |
|---|---|---|---|
| Gastroprotective | HCl-EtOH-induced gastric lesions in mice | ED₅₀ = 55 mg/kg; effect reduced by indomethacin (B1671933) and N-ethylmaleimide. | rsc.orgnih.gov |
| Antituberculosis | Mycobacterium tuberculosis | Active against various strains, including drug-resistant ones. | vulcanchem.comucuenca.edu.ec |
| Trypanocidal | Trypanosoma cruzi (epimastigotes, trypomastigotes, amastigotes) | IC₅₀ values range from 20–87 µM. | mdpi.com |
| Anti-Alzheimer (AChE Inhibition) | Acetylcholinesterase (AChE) | Moderate inhibitory activity with an IC₅₀ of 180 µg/mL. | mdpi.com |
| Antibacterial | K. granulomatis, M. smegmatis, S. aureus | Active against Gram-positive bacteria. | ucuenca.edu.ec |
Innovations in Asymmetric Total Synthesis and Biosynthetic Routes for Enhanced Production
The natural abundance of this compound can be limited, making chemical synthesis and biosynthesis important areas of research. A divergent asymmetric total synthesis of several mulinane diterpenoids, including this compound, has been developed. thieme-connect.com This synthesis features an intramolecular Friedel–Crafts alkylation to construct the tricyclic core. thieme-connect.com
Further innovations could focus on improving the efficiency and scalability of these synthetic routes. Developing more stereoselective and cost-effective methods is essential for producing sufficient quantities for extensive biological testing and potential therapeutic development. Additionally, exploring the biosynthetic pathways in the source organisms (Azorella and Mulinum species) could lead to biotechnological production methods, such as using engineered microorganisms. researchgate.net Microbial transformation has already been shown to be a viable method for creating novel derivatives. researchgate.net
Advanced Computational and Chemoinformatic Approaches for Rational Design and Target Prediction
Computational methods are becoming increasingly valuable in natural product research. For mulinane diterpenoids, computational analyses have been used to explain the reaction mechanisms in the semisynthesis of new derivatives. nih.govresearchgate.net These approaches can also be used for the rational design of new analogues of this compound with improved activity and pharmacokinetic properties.
Future computational studies could involve:
Molecular Docking: To predict the binding of this compound and its derivatives to known and potential biological targets.
Quantitative Structure-Activity Relationship (QSAR): To understand how structural modifications affect biological activity, guiding the synthesis of more potent compounds.
ADMET Prediction: To evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives in silico before undertaking costly and time-consuming experimental studies. researchgate.net
Development of this compound as a Research Tool for Biological Pathway Elucidation
Due to its specific biological activities, this compound can serve as a valuable research tool. For example, its role in gastroprotection through the prostaglandin (B15479496) and sulfhydryl pathways suggests it could be used as a chemical probe to study these signaling cascades. rsc.orgmdpi.com Similarly, its activity against T. cruzi makes it a useful compound for investigating the parasite's biology and identifying new drug targets for Chagas disease. mdpi.comscielo.br
By creating tagged or fluorescently labeled versions of this compound, researchers could visualize its interactions within cells and tissues, providing deeper insights into its mechanisms of action and the biological pathways it modulates.
Investigation of Synergistic Effects with Other Bioactive Compounds
Exploring the synergistic effects of this compound with other bioactive compounds could lead to more effective therapeutic strategies. For instance, in the context of tuberculosis, combining it with existing anti-TB drugs could potentially overcome drug resistance and reduce treatment duration. vulcanchem.com The gastroprotective effects might also be enhanced when combined with other natural compounds, such as flavonoids or other terpenoids found in the source plants. mdpi.com The presence of phenolic compounds in Mulinum crassifolium has been suggested to have a synergistic gastroprotective effect. mdpi.com
Challenges and Emerging Opportunities in this compound Research
Several challenges remain in the research of this compound. The limited availability from natural sources and the complexity of its total synthesis are significant hurdles. nih.govthieme-connect.com Furthermore, a complete understanding of its mechanism of action for its various biological activities is still lacking.
Despite these challenges, there are numerous opportunities. The potent activity against drug-resistant tuberculosis is a particularly promising area, addressing a critical global health need. vulcanchem.com The development of semisynthetic derivatives has already shown that its bioactivity can be enhanced. nih.govresearchgate.netresearchgate.net For example, methylation of the carboxylic acid group has been shown to improve antituberculosis activity. researchgate.netresearchgate.net Continued exploration of this natural product and its analogues through a combination of synthetic chemistry, pharmacology, and computational methods holds significant potential for the discovery of new lead compounds for various diseases.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Mulin-11,13-dien-20-oic acid?
- Answer : Synthesis typically involves diterpene isolation from natural sources (e.g., Azorella species) followed by purification via column chromatography. Structural characterization requires spectroscopic techniques:
- NMR (1H, 13C, DEPT, COSY) to assign stereochemistry and functional groups.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₀H₂₈O₂).
- X-ray crystallography (if crystalline) for absolute configuration.
Experimental protocols must detail solvent systems, temperature, and instrumentation parameters to ensure reproducibility . Data should adhere to IUPAC guidelines for chemical nomenclature and clarity .
Q. How can researchers design experiments to assess the compound's preliminary biological activity?
- Answer : Use a tiered approach:
In vitro assays : Antimicrobial (MIC determination), anti-inflammatory (COX-2 inhibition), or cytotoxicity (MTT assay on cancer cell lines).
Positive controls : Compare with standard drugs (e.g., diclofenac for COX-2).
Dose-response curves : Establish IC₅₀ values with triplicate replicates to ensure statistical validity.
Avoid overinterpreting single assays; validate findings with orthogonal methods (e.g., qPCR for gene expression if anti-inflammatory activity is observed) .
Q. What strategies are recommended for conducting a literature review on this compound?
- Answer :
- Prioritize primary sources (peer-reviewed journals, patents) over reviews. Use databases like SciFinder or Reaxys, filtering by "diterpenoids" and "biological activity."
- Cross-reference synthesis routes and spectral data to identify inconsistencies (e.g., conflicting NMR shifts).
- Document search terms (e.g., "this compound AND synthesis") and inclusion/exclusion criteria to maintain transparency .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
- Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and disclose suppliers of reagents .
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
- Biological models : Compare activity across cell lines (e.g., HeLa vs. MCF-7) or animal species.
Conduct meta-analyses using tools like PRISMA to identify methodological biases .
Q. What computational approaches are suitable for studying its mechanism of action?
- Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., PPAR-γ).
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER).
- QSAR modeling : Correlate structural features (logP, polar surface area) with activity.
Validate predictions with wet-lab experiments (e.g., site-directed mutagenesis if key residues are identified) .
Q. How can researchers optimize experimental design for structure-activity relationship (SAR) studies?
- Answer :
- Analog synthesis : Modify the carboxyl group at C-20 or diene system at C11-C13.
- Data collection : Use a centralized database to log bioactivity, solubility, and metabolic stability.
- Multivariate analysis : Apply PCA or PLS to identify critical structural determinants.
Include negative controls (e.g., methyl ester derivatives) to isolate functional group contributions .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
